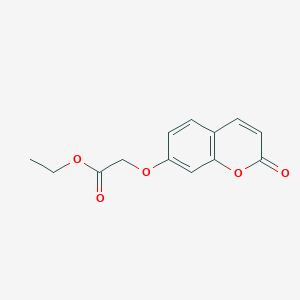

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate is a chemical compound with the molecular formula C13H12O5 . It is a derivative of coumarin, which are attractive fluorescent molecules due to their high emission quantum yield, photo stability and good solubility in common solvents .

Synthesis Analysis

This compound can be synthesized by the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The crude product is then purified through column chromatography using 15% ethyl acetate in petroleum ether as eluent to afford a pure colorless crystalline solid .Molecular Structure Analysis

In the molecular structure of this compound, the mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl bromoacetate with umbelliferone, followed by hydrolysis of the resulting compound using sodium hydroxide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.231 Da and a mono-isotopic mass of 248.068466 Da . It is a colorless crystalline solid .Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate has been synthesized and characterized through various spectroscopic techniques. The compound exhibits several C–H•••O intermolecular interactions, resulting in a three-dimensional architecture. Hirshfeld surface analysis further reveals the nature of these intermolecular contacts, with H…H bonding being a major contributor to crystal packing (M. Jyothi et al., 2017).

Chemical Structure and Interactions

The title compound crystallizes in the orthorhombic space group, forming zigzag layers parallel to the bc plane in the crystal structure. This organization is facilitated by C—H⋯O hydrogen bonds, highlighting the compound's potential for forming stable molecular arrangements (H. Fun et al., 2013).

Antimicrobial and Antibacterial Activities

Derivatives of this compound have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in developing new antibacterial agents (M. Čačić et al., 2009).

Optical Properties and Material Science Applications

The compound has been incorporated into sol-gel glassy monoliths, displaying strong blue luminescence. Its optical properties have been characterized, suggesting applications in material science, particularly in the development of luminescent materials (G. Ahmed et al., 2010).

Antioxidative and Anti-inflammatory Properties

Research has also explored the antioxidative and anti-inflammatory properties of derivatives, indicating their potential in medicinal chemistry for the development of therapeutic agents with antioxidative and anti-inflammatory effects (Fasina Makkar & K. Chakraborty, 2018).

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound has considerable antibacterial and antifungal activity . The interaction of the compound with its targets, leading to these effects, needs further investigation.

Biochemical Pathways

It’s worth noting that some related compounds have been found to suppress the egfr/pi3k/akt/mtor signaling pathway , which plays a crucial role in cell proliferation and survival

Result of Action

The compound shows considerable antibacterial and antifungal activity . This suggests that it could potentially be used in the treatment of infections caused by bacteria and fungi.

Biochemical Analysis

Biochemical Properties

The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate in animal models .

Metabolic Pathways

The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are not well studied .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, its interactions with transporters or binding proteins, and its effects on localization or accumulation is currently lacking .

Properties

IUPAC Name |

ethyl 2-(2-oxochromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-16-13(15)8-17-10-5-3-9-4-6-12(14)18-11(9)7-10/h3-7H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXXLZFMWXHVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B362755.png)

![Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362758.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide](/img/structure/B362771.png)

![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)

![6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B362779.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B362789.png)

piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B362798.png)